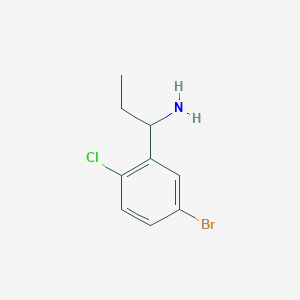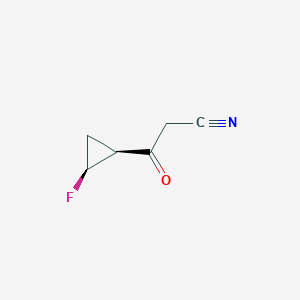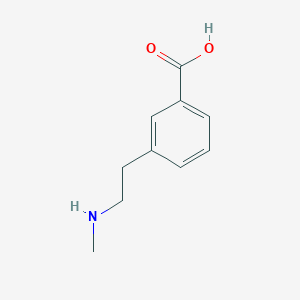
5-Bromo-7-(trifluoromethoxy)-1H-indole
Descripción general
Descripción
5-Bromo-7-(trifluoromethoxy)-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and trifluoromethoxy groups in this compound enhances its chemical reactivity and potential for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethoxy)-1H-indole typically involves the bromination of 7-(trifluoromethoxy)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the indole ring.
Industrial Production Methods: For large-scale production, the synthesis process can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-7-(trifluoromethoxy)-1H-indole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are often used for these transformations.
Reduction Reactions: The compound can be reduced to form different reduced derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for such reductions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Grignard Reagents: Used for nucleophilic substitution reactions.
Potassium Permanganate: Used for oxidation reactions.
Palladium on Carbon (Pd/C): Used for reduction reactions.
Major Products Formed:
Substituted Indoles: Formed through substitution reactions.
Oxidized Indoles: Formed through oxidation reactions.
Reduced Indoles: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-7-(trifluoromethoxy)-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It is being investigated for its potential to inhibit specific enzymes and pathways involved in disease processes.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparación Con Compuestos Similares
5-Bromo-7-azaindole: Another brominated indole derivative with similar reactivity.
7-(Trifluoromethoxy)-1H-indole: The parent compound without the bromine substitution.
5-Bromoindole: A simpler brominated indole without the trifluoromethoxy group.
Uniqueness: 5-Bromo-7-(trifluoromethoxy)-1H-indole is unique due to the presence of both bromine and trifluoromethoxy groups. This combination enhances its chemical reactivity and potential for diverse applications in scientific research. The trifluoromethoxy group, in particular, imparts unique electronic properties that can influence the compound’s biological activity and stability.
Propiedades
IUPAC Name |
5-bromo-7-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-3-5-1-2-14-8(5)7(4-6)15-9(11,12)13/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJCWPXSUDLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1407441.png)


![8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407447.png)
![4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407449.png)








